Chemoselective Synthesis vs. 2,4-Diiodoaniline
A chemoselective procedure was developed for the synthesis of 2,4,6-triiodoaniline and 2,4-diiodoaniline from aniline using potassium dichloroiodate (KICl2) in dilute HCl [1]. The study highlights that the degree of iodination can be controlled by reaction conditions, with 2,4,6-triiodoaniline being the exclusive triiodinated product formed. This demonstrates that this specific compound cannot be replaced by its diiodo-analog in applications requiring a fully substituted triiodobenzene core.
| Evidence Dimension | Reaction Outcome |
|---|---|
| Target Compound Data | 2,4,6-triiodoaniline (formed under specific conditions) |
| Comparator Or Baseline | 2,4-diiodoaniline (formed under alternative conditions) |
| Quantified Difference | The procedure is chemoselective, producing one product over the other based on reaction parameters. |
| Conditions | Aniline with KICl2 in dilute HCl. |
Why This Matters
The chemoselective nature of the synthesis underscores the distinct reactivity profile of 2,4,6-triiodoaniline; a substitution with 2,4-diiodoaniline is not feasible when a triiodinated structure is required for downstream applications like X-ray contrast media [2].
- [1] Vatsadze, S. Z., Titanyuk, I. D., Chernikov, A. V., & Zyk, N. V. (2004). Synthesis of diiodo- and triiodoanilines by iodination of aniline with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Russian Chemical Bulletin, 53(2), 471–473. View Source
- [2] Citterio, A., Lattuada, L., Ferrrigato, A., Fretta, R., Mazzon, R., Meli, G., Leonardi, G., Uggeri, F., Vignale, E., & Visigalli, M. (2010). Process for the iodination of aromatic compounds. Patent WO-2010121904-A1. View Source
